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Compound of Interest

Compound Name: 1,2,4,5-Tetraiodobenzene

Cat. No.: B1293384 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

1,2,4,5-tetraiodobenzene, a highly halogenated aromatic compound. Due to its unique

structure, this molecule is of interest in materials science and as a potential building block in

organic synthesis. This document summarizes key spectroscopic data (Nuclear Magnetic

Resonance, Infrared Spectroscopy, and Mass Spectrometry) to facilitate its identification,

characterization, and utilization in research and development.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 1,2,4,5-
tetraiodobenzene. It is important to note that while the existence of this data is documented in

various databases, access to the full, detailed spectra is often restricted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For

1,2,4,5-tetraiodobenzene, due to its symmetrical structure, the NMR spectra are relatively

simple.

¹H NMR Data:
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.34 Singlet 2H Aromatic H

Note: The precise chemical shift can vary depending on the solvent used.

¹³C NMR Data:

Chemical Shift (δ) ppm Assignment

~152 C-I

~100 C-H

Note: The chemical shifts are approximate and can vary based on experimental conditions.

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.

The IR spectrum of 1,2,4,5-tetraiodobenzene is expected to be dominated by absorptions

corresponding to the aromatic ring and the carbon-iodine bonds.

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Weak Aromatic C-H stretch

~1600-1450 Medium-Weak Aromatic C=C stretch

Below 800 Strong C-I stretch

Note: Specific peak values are not readily available in public databases.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. The mass spectrum of 1,2,4,5-tetraiodobenzene is characterized by its high

molecular weight and the isotopic pattern of iodine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.benchchem.com/product/b1293384?utm_src=pdf-body
https://www.benchchem.com/product/b1293384?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293384?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Mass Spectrometry Data:

m/z Relative Intensity (%) Assignment

582 High [M]⁺ (Molecular Ion)

455 Moderate [M-I]⁺

328 Moderate [M-2I]⁺

201 Low [M-3I]⁺

75 Low [C₆H₃]⁺

Note: The molecular ion peak is expected to be prominent. The fragmentation pattern involves

the sequential loss of iodine atoms.

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for 1,2,4,5-
tetraiodobenzene are not widely published. However, the following are general methodologies

that would be applicable.

NMR Spectroscopy
A sample of 1,2,4,5-tetraiodobenzene would be dissolved in a suitable deuterated solvent,

such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to

an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer

(e.g., 400 MHz or higher).

Infrared Spectroscopy
The IR spectrum of solid 1,2,4,5-tetraiodobenzene can be obtained using the KBr pellet

method. A small amount of the compound is ground with dry potassium bromide (KBr) and

pressed into a thin, transparent pellet. The spectrum is then recorded using an FTIR

spectrometer.

Mass Spectrometry
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A dilute solution of 1,2,4,5-tetraiodobenzene in a volatile organic solvent (e.g.,

dichloromethane or methanol) would be introduced into the mass spectrometer. Electron

ionization (EI) is a common method for this type of compound. The resulting ions are then

analyzed by the mass analyzer. PubChem indicates that a GC-MS spectrum was obtained

using a Shimadzu GC17A/GCMS-QP5050 instrument.[1]

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of 1,2,4,5-
tetraiodobenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-Depth Spectroscopic Analysis of 1,2,4,5-
Tetraiodobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293384#spectroscopic-data-for-1-2-4-5-
tetraiodobenzene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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